molecular formula C31H24N4O3 B12933293 N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide CAS No. 88048-47-9

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide

Cat. No.: B12933293
CAS No.: 88048-47-9
M. Wt: 500.5 g/mol
InChI Key: DEOJUNLAQAGCEY-UHFFFAOYSA-N
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Description

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is a complex organic compound that features a unique structure combining indole groups, a phenyl ring, and a nitrobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide typically involves a multi-step process. One common method includes the regioselective Friedel-Crafts alkylation of N-aryl-2-hydroxy-2-(1H-indol-3-yl)acetamide derivatives with various indoles, catalyzed by 2 mol/L sulfuric acid at room temperature . This reaction is highly efficient, with yields up to 94%.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.

    Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.

    Substitution: The indole groups can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Conversion of the nitro group to a nitroso or amine group.

    Reduction: Formation of the corresponding amine derivative.

    Substitution: Introduction of various substituents on the indole rings.

Scientific Research Applications

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The indole groups can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the nitrobenzamide moiety can participate in redox reactions, potentially leading to the generation of reactive oxygen species that can induce cellular damage.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,2-Di(1H-indol-3-yl)ethyl)phenyl)-4-nitrobenzamide is unique due to its combination of indole groups and a nitrobenzamide moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

88048-47-9

Molecular Formula

C31H24N4O3

Molecular Weight

500.5 g/mol

IUPAC Name

N-[2-[2,2-bis(1H-indol-3-yl)ethyl]phenyl]-4-nitrobenzamide

InChI

InChI=1S/C31H24N4O3/c36-31(20-13-15-22(16-14-20)35(37)38)34-28-10-4-1-7-21(28)17-25(26-18-32-29-11-5-2-8-23(26)29)27-19-33-30-12-6-3-9-24(27)30/h1-16,18-19,25,32-33H,17H2,(H,34,36)

InChI Key

DEOJUNLAQAGCEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(C2=CNC3=CC=CC=C32)C4=CNC5=CC=CC=C54)NC(=O)C6=CC=C(C=C6)[N+](=O)[O-]

Origin of Product

United States

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